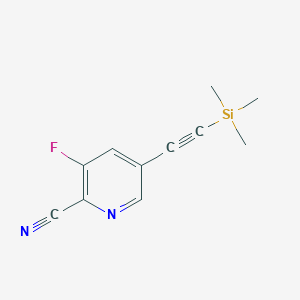

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile

Overview

Description

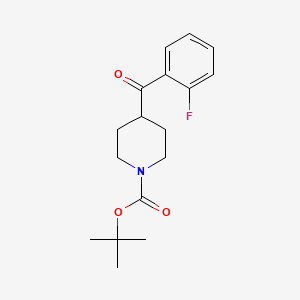

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is a chemical compound with the empirical formula C11H11FN2Si . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is 218.30 . The SMILES string representation of its structure isCSi(C)C#Cc1cnc(C#N)c(F)c1 . Physical And Chemical Properties Analysis

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile is a solid substance . More specific physical and chemical properties are not available in the resources I found.Scientific Research Applications

Radioligand Development for Brain Imaging

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile and its derivatives have been extensively studied in the field of nuclear medicine, particularly as radioligands for brain imaging. Research led by Siméon et al. (2012) and Siméon et al. (2007) developed various compounds for imaging metabotropic glutamate 5 receptors (mGluR5) in the human brain using positron emission tomography (PET). These studies synthesized and characterized compounds like [11C]SP203 and [18F]3, revealing their high affinity and specificity for mGluR5, making them valuable for neurological research and potential clinical applications (Siméon et al., 2012) (Siméon et al., 2007).

Synthesis of Fluoro Olefin and Fluoroaromatic Compounds

Shimizu, Hata, and Hiyama (2000, 1999) explored the synthesis of novel fluoro olefins and fluoroaromatic rings. These studies involve the reaction of fluorotris(trimethylsilyl)methane with aromatic aldehydes and other compounds, leading to the production of various fluorinated olefins and aromatic compounds. Such research contributes to expanding the toolkit of synthetic chemistry, offering new methods and compounds for various applications, including material science and pharmaceuticals (Shimizu et al., 2000) (Shimizu et al., 1999).

Development of PET Radiopharmaceuticals

Liang et al. (2014) and Lim et al. (2014) conducted studies focusing on the synthesis of fluorine-18 labeled compounds for PET imaging. These studies involved developing automated and efficient methods for preparing PET radiopharmaceuticals. Their work contributes to enhancing the production and accessibility of PET tracers for clinical and research purposes, thereby aiding in the diagnosis and study of various neurological and other diseases (Liang et al., 2014) (Lim et al., 2014).

Advanced Synthesis Techniques in Organic Chemistry

The synthesis and characterization of various compounds incorporating 3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile or its functional groups have been a significant area of research. Studies by Yan et al. (2021), Ochiai et al. (1991), and others have developed novel reactions and synthetic methods, expanding the repertoire of organic synthesis. These methods have potential applications in the creation of new materials, pharmaceuticals, and other chemical compounds (Yan et al., 2021) (Ochiai et al., 1991).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-fluoro-5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2Si/c1-15(2,3)5-4-9-6-10(12)11(7-13)14-8-9/h6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWNCDQABKNLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(N=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-((trimethylsilyl)ethynyl)-picolinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)

![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)